molecular formula C7H12FNO2 B2956655 (8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol CAS No. 1824632-51-0

(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol

Cat. No. B2956655
CAS RN: 1824632-51-0
M. Wt: 161.176
InChI Key: NHAFZSJSLQZPGK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Oxa-spirocyclic compounds, such as “(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol”, are involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ultrasound Promoted Synthesis of Fluorescent Compounds : Spirocyclic oxindoles with fluorescent properties have been synthesized using ultrasound-promoted reactions. This method involves a four-component domino reaction, resulting in compounds exhibiting fluorescence in methanol with large stoke shift. These compounds have demonstrated good antimicrobial activity (Singh et al., 2014).
  • Photolysis of α-Spirocyclopropyl Ketones : Studies on the photolysis of spirocyclic ketones, like spiro[2.5]oct-7-en-4-ones, have shown specific product formation in methanol. The solvent's role in stabilizing intermediates and influencing product formation highlights the significance of the methanol environment in such reactions (Yates & Helferty, 1983).

Catalysis and Organic Synthesis

  • Organocatalytic Aerobic Alcohol Oxidation : The use of 5-Fluoro-2-azaadamantane N-oxyl in methanol has enabled efficient, organocatalytic aerobic oxidation of alcohols. This method operates under mild conditions, highlighting the importance of methanol in facilitating such reactions (Shibuya et al., 2011).
  • Efficient Synthesis of Bisindoles : The Lewis acid-catalyzed reaction of spiro-epoxyoxindoles with indoles in methanol has enabled the efficient synthesis of 3-(3-indolyl)-oxindole-3-methanol, a compound with significant scientific interest (Hajra et al., 2015).

Application in Material Science

  • Polyimides Derived from Spiro(fluorene-9,9′-xanthene) : Novel polyimides with spiro(fluorene-9,9′-xanthene) frameworks have been synthesized, exhibiting high solubility in organic solvents and optical transparency. These materials, derived from reactions involving methanol, show potential applications in electronics and optics due to their low dielectric constants and thermal stability (Zhang et al., 2010).

Fluorescence and Luminescence Studies

  • Spiro-BODIPYs with Diaryl Chelate in Methanol-Water Mixtures : Research on spiro-BODIPYs with diaryl chelate units has shown that they form J-aggregates in methanol-water solvent mixtures and exhibit bright luminescence. The spiro-structures in these compounds significantly influence their aggregation and fluorescence properties (Yuan et al., 2017).

properties

IUPAC Name

(5-fluoro-2-oxa-7-azaspiro[3.4]octan-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c8-7(3-10)2-9-1-6(7)4-11-5-6/h9-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAFZSJSLQZPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC2)C(CN1)(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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